2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-6-4-9-18(14(13)2)21-19(22)16(12-20)10-15-7-5-8-17(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHRNVTUMAXYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves a multi-step process:
Formation of the Intermediate: The process begins with the preparation of an intermediate compound, such as 2,3-dimethylphenylamine, which is then reacted with 3-methoxybenzaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Amidation: The amine is then reacted with a cyanoacetic acid derivative under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Weight and Physicochemical Properties
The target compound’s molecular weight (308.38 g/mol) is intermediate compared to analogs (Table 1).
Key Observations :
Impact of Substituents on Functional Properties
Electronic Effects
- Methoxy groups (as in the target compound and 3-chloro-N-(3-methoxyphenyl)propanamide ) improve solubility in polar solvents.
Stereochemical and Spatial Considerations
- The 2,3-dimethylphenyl substituent in the target compound introduces steric hindrance, which may influence binding affinity in biological systems compared to less hindered analogs like 5n (piperazinyl-furoyl group) .
Biological Activity
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a cyano group and aromatic rings that may contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C19H20N2O2
- Molecular Weight : 308.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group can act as an electrophile, enabling reactions with nucleophilic sites in proteins and enzymes. The dimethyl and methoxy groups enhance binding affinity, potentially modulating the activity of various biological molecules, leading to effects such as:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cyano-substituted amides have shown promising results against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | TBD |
| 2-cyano-N-(3,4-dimethylphenyl)-3-phenylpropanamide | HCT-15 (colon carcinoma) | 1.61 ± 1.92 |
| 2-cyano-N-(4-methoxyphenyl)-3-(4-chlorophenyl)propanamide | Jurkat (T-cell leukemia) | TBD |
Note: TBD = To Be Determined; further studies are required for precise IC50 values for the target compound.
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored through various assays. Initial findings suggest effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Studies
-
Study on Antitumor Efficacy :
A study conducted on structurally related compounds showed that modifications in the phenyl ring significantly influenced cytotoxicity. The presence of electron-donating groups like methoxy enhanced the activity against cancer cells. -
Mechanistic Insights :
Molecular dynamics simulations indicated that binding interactions between the compound and target proteins primarily occur through hydrophobic contacts, with minimal hydrogen bonding. This suggests that structural modifications could further optimize binding affinity and selectivity.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide, and how do reaction conditions impact yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Substitution of nitro groups (e.g., using 3-methoxyphenyl precursors under alkaline conditions) .
- Step 2 : Reduction of intermediates (e.g., iron powder in acidic conditions) .
- Step 3 : Condensation with cyanoacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Key Considerations : Anhydrous conditions prevent hydrolysis of reactive intermediates, while purification via column chromatography or recrystallization ensures purity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Analytical Methods :
- NMR Spectroscopy : Confirms structural integrity (e.g., H/C NMR for substituent analysis) .
- HPLC : Assesses purity (>98% threshold for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Assay Design :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Antioxidant Activity : DPPH radical scavenging or FRAP assays .
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa or HEK293) .
Advanced Research Questions
Q. How can contradictory biological activity data from different studies be resolved?
- Strategies :
- Purity Verification : Re-analyze compound batches via HPLC or LC-MS to rule out impurities .
- Isomer Identification : Use chiral chromatography or NOESY NMR to detect stereochemical variations .
- Assay Standardization : Control variables like pH, temperature, and solvent composition across labs .
Q. What computational approaches predict target interactions for this compound?
- Methods :
- Molecular Docking : Tools like AutoDock Vina to model binding with enzymes (e.g., kinases or proteases) .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over time .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. cyano groups) with bioactivity .
Q. How can X-ray crystallography or advanced NMR elucidate stereochemical configuration?
- Crystallography : Use SHELX programs (SHELXD/SHELXL) for structure solution and refinement. High-resolution data (<1.0 Å) ensures accurate stereochemistry .
- NMR : C DEPT or NOESY to distinguish between E/Z isomers or confirm axial chirality .
Q. What strategies optimize solubility and stability for in vivo studies?
- Approaches :
- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .
- Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Q. How should structure-activity relationship (SAR) studies be designed for this compound?
- Protocol :
- Systematic Substitution : Vary substituents (e.g., methyl, methoxy, cyano) and test bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., the propanamide backbone) using Schrödinger’s Phase .
- In Silico Screening : Virtual libraries of analogs to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
